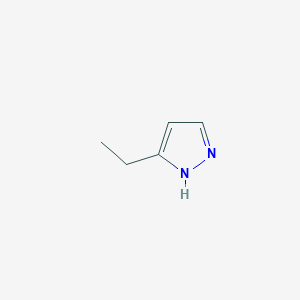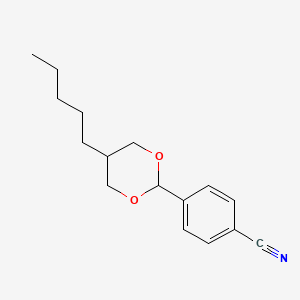
2-(1H-pyrrol-2-yl)acétate d’éthyle
Vue d'ensemble
Description
Ethyl 2-(1H-pyrrol-2-yl)acetate is a chemical compound with the molecular formula C8H11NO2 . It is an intermediate in the synthesis of rac Ketorolac 6-Benzoyl Isomer .
Molecular Structure Analysis
The molecular structure of ethyl 2-(1H-pyrrol-2-yl)acetate consists of a pyrrole ring attached to an ethyl acetate group . The molecular weight of the compound is 153.18 g/mol .
Physical and Chemical Properties Analysis
Ethyl 2-(1H-pyrrol-2-yl)acetate is a liquid at room temperature . The compound has a molecular weight of 153.18 g/mol . Other physical and chemical properties such as density, melting point, boiling point, flash point, vapor pressure, and refractive index are not available in the search results.
Applications De Recherche Scientifique
Synthèse de dérivés pyrroliques multi-substitués
Le pyrrole et ses dérivés polysubstitués sont des composés hétérocycliques à cinq chaînons importants, qui existent seuls ou comme structure de base dans de nombreuses structures de produits pharmaceutiques et naturels . Le 2-(1H-pyrrol-2-yl)acétate d’éthyle peut être utilisé dans la synthèse de ces dérivés .
Analyse de la structure cristalline
Le composé a été utilisé dans des études d’analyse de la structure cristalline . L’unité asymétrique de la structure cristalline du titre est montrée dans la figure .
Effets hypolipidémiants
Dans certains cas, les composés contenant un groupe pyrrole ont démontré des effets hypocholestérolémiants dans le sérum . Bien que cet effet spécifique n’ait pas été directement lié au this compound, il est possible qu’il puisse avoir des propriétés similaires.
Préparation de dihydropyrrolopyrazinoisoindolones
Le this compound peut être utilisé dans la préparation de dihydropyrrolo [2′,1′:3,4]pyrazino [2,1- a ]isoindolones en réagissant avec les acides 2-formylbenzoïques ou l’acide 2-acétylbenzoïque via des cyclisations aromatiques de cations N -acyliminium .
Études d’amarrage
Le composé peut être utilisé dans des études d’amarrage pour comprendre son interaction avec les acides aminés environnants .
Applications pharmaceutiques
Comme mentionné précédemment, le pyrrole et ses dérivés ont été trouvés pour avoir une bonne bioactivité comme antibactérien, antifongique, anti-inflammatoire, antiviral, antimalarien, anticancéreux, antiparasitaire, etc., et peuvent également être utilisés comme inhibiteur enzymatique dans l’organisme . Le this compound, étant un dérivé du pyrrole, pourrait potentiellement avoir des applications similaires.
Safety and Hazards
Mécanisme D'action
Mode of Action
The compound likely interacts with its targets in a manner that induces changes at the molecular level .
Biochemical Pathways
Given the compound’s structure, it may potentially interact with various biochemical pathways, leading to a range of downstream effects .
Action Environment
Like many compounds, its action and stability may be influenced by factors such as temperature, ph, and the presence of other compounds .
Analyse Biochimique
Biochemical Properties
Ethyl 2-(1H-pyrrol-2-yl)acetate plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an intermediate in the synthesis of rac Ketorolac 6-Benzoyl Isomer, which is an isomeric impurity of Ketorolac . The interactions of ethyl 2-(1H-pyrrol-2-yl)acetate with these biomolecules can affect their catalytic functions and stability, thereby impacting the overall biochemical pathways they are involved in.
Cellular Effects
Ethyl 2-(1H-pyrrol-2-yl)acetate has notable effects on different cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of pyrrole, such as ethyl 2-(1H-pyrrol-2-yl)acetate, have been shown to exhibit cytotoxic activity against certain cancer cell lines . This suggests that the compound may alter cellular processes in a way that inhibits cell proliferation and induces cell death.
Molecular Mechanism
The molecular mechanism of ethyl 2-(1H-pyrrol-2-yl)acetate involves its interaction with various biomolecules at the molecular level. It can bind to specific enzymes, leading to their inhibition or activation. For instance, the compound’s structure allows it to participate in binding interactions that can modulate enzyme activity . Additionally, ethyl 2-(1H-pyrrol-2-yl)acetate may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-(1H-pyrrol-2-yl)acetate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that pyrrole derivatives, including ethyl 2-(1H-pyrrol-2-yl)acetate, can exhibit varying degrees of stability under different conditions . This can affect their efficacy and potency in biochemical assays and experimental models.
Dosage Effects in Animal Models
The effects of ethyl 2-(1H-pyrrol-2-yl)acetate in animal models can vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For example, studies on pyrrole derivatives have demonstrated dose-dependent cytotoxicity, indicating that careful dosage optimization is crucial for achieving desired outcomes without causing harm .
Metabolic Pathways
Ethyl 2-(1H-pyrrol-2-yl)acetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of ethyl 2-(1H-pyrrol-2-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficiency of transport and distribution can impact the compound’s bioavailability and effectiveness in biochemical assays.
Subcellular Localization
Ethyl 2-(1H-pyrrol-2-yl)acetate exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Propriétés
IUPAC Name |
ethyl 2-(1H-pyrrol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8(10)6-7-4-3-5-9-7/h3-5,9H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQHTIJMZDDKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277849 | |
| Record name | ethyl 2-(1H-pyrrol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4778-25-0 | |
| Record name | 4778-25-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4510 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-(1H-pyrrol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(1H-pyrrol-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B1594645.png)










